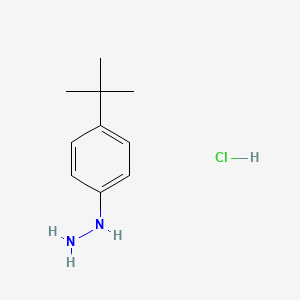

4-tert-Butylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-tert-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTESCYNPUGSWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926096 | |

| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128231-55-0 | |

| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylphenylhydrazine hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-tert-Butylphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical research and drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis. We will delve into the reaction mechanism, provide a field-tested experimental protocol, and discuss critical parameters for success.

Introduction: Strategic Importance in Synthesis

This compound (CAS No: 128231-55-0) is an organic compound of significant interest, primarily serving as a synthetic precursor for creating indole derivatives through the Fischer indole synthesis.[1][2] Its tert-butyl group offers steric bulk, influencing the reactivity and solubility of subsequent molecules, a valuable attribute in designing compounds with specific pharmacological profiles.[2] Understanding its synthesis is fundamental for teams engaged in the development of novel therapeutics, particularly in oncology and neurology where indole-based scaffolds are prevalent.[3]

Physicochemical & Safety Profile

A summary of the key properties and hazards is essential before commencing any laboratory work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 128231-55-0 | PubChem[4] |

| Molecular Formula | C₁₀H₁₇ClN₂ | PubChem[4] |

| Molecular Weight | 200.71 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Melting Point | 212-216 °C (decomposes) | ChemBK, Sigma-Aldrich[5] |

| Solubility | Soluble in polar solvents like water and alcohols | CymitQuimica[2] |

Table 2: GHS Hazard and Safety Information

| Pictogram(s) | Hazard Statements (H-Phrases) | Precautionary Statements (P-Phrases) |

|---|

| | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: PubChem, TCI Chemicals[4]

The Core Synthesis Pathway: A Two-Stage Approach

The most reliable and widely adopted method for synthesizing this compound involves a classical two-step sequence starting from 4-tert-butylaniline. This process is centered around the formation and subsequent reduction of an aryl diazonium salt.

Caption: Overall workflow for the synthesis of 4-tert-Butylphenylhydrazine HCl.

Step 1: Diazotization of 4-tert-Butylaniline

Causality: Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This is achieved by reacting the amine with nitrous acid (HNO₂), which is highly unstable. For this reason, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6][7]

Mechanism Rationale: The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at room temperature and can decompose, sometimes explosively, releasing nitrogen gas. The strong acid serves two purposes: it protonates the sodium nitrite to form nitrous acid and also protonates the starting aniline, making it soluble in the aqueous medium.

Caption: The diazotization of an aromatic amine to form a diazonium salt.

Step 2: Reduction of the Diazonium Salt

Causality: The intermediate diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, but stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a classic and highly effective choice.[8] It is a mild reducing agent capable of cleanly converting the diazonium group to a hydrazine without affecting the aromatic ring or the tert-butyl group.

Mechanism Rationale: The stannous chloride donates electrons to the terminal nitrogen of the diazonium salt, initiating the reduction process. The reaction is typically exothermic and requires careful addition of the diazonium salt solution to the reducing agent mixture to maintain control. The final product, being a hydrochloride salt, is often sparingly soluble in the cold, acidic reaction mixture, which facilitates its isolation by precipitation.[9] Alternative reducing agents include sodium sulfite or sodium borohydride.[8][10][11] More modern, "green" chemistry approaches have utilized L-ascorbic acid to avoid heavy metal waste.[12]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control, is critical for both yield and safety.

Table 3: Reagents and Materials

| Reagent/Material | Quantity | Molar Eq. | Notes |

|---|---|---|---|

| 4-tert-Butylaniline | 14.9 g (0.1 mol) | 1.0 | Starting material. |

| Concentrated HCl (~37%) | 75 mL | ~9.0 | Used for diazotization and as solvent. |

| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) | 1.1 | Ensure it is a fine, dry powder. |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 56.4 g (0.25 mol) | 2.5 | Reducing agent. |

| Deionized Water | As needed | - | For solutions and washing. |

| Ice | As needed | - | For cooling baths. |

| 1 L Beaker, 500 mL Erlenmeyer flask | - | - | Glassware. |

| Magnetic Stirrer and Stir Bar | - | - | For agitation. |

| Büchner Funnel and Filter Paper | - | - | For filtration. |

Part A: Preparation of the 4-tert-Butyldiazonium Chloride Solution

-

Acidic Aniline Solution: In a 1 L beaker, combine 4-tert-butylaniline (14.9 g) with concentrated HCl (50 mL). Stir the mixture until the aniline fully dissolves. Some warming may occur; cool the solution back to room temperature if necessary.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is imperative to maintain this temperature throughout the next step.

-

Nitrite Addition: Dissolve sodium nitrite (7.6 g) in 20 mL of deionized water in a separate flask. Add this nitrite solution dropwise to the cold aniline hydrochloride solution over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

-

Expert Insight: Slow, controlled addition is key. A rapid addition can lead to a temperature spike, causing the diazonium salt to decompose, which results in reduced yield and potential safety hazards. The solution will typically turn a pale yellow or orange color.

-

-

Confirmation of Excess Nitrous Acid: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, confirming the reaction is complete. Do not add a large excess.

Part B: Reduction to this compound

-

Reducing Agent Solution: In a separate 500 mL Erlenmeyer flask, dissolve stannous chloride dihydrate (56.4 g) in concentrated HCl (25 mL). Some gentle warming may be needed to achieve a clear solution. Cool this solution in an ice bath to approximately 10 °C.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. The addition should be controlled to keep the reaction temperature below 15-20 °C.

-

Expert Insight: A thick, white or off-white precipitate of the hydrazine hydrochloride salt will form during this addition.

-

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours to ensure the reduction is complete.

Part C: Isolation and Purification

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, dilute HCl (e.g., 1 M) to remove any residual tin salts, followed by a wash with a small amount of cold diethyl ether or ethanol to remove non-polar impurities.[13]

-

Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is 75-85%.

-

Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water or ethanol, treat with activated charcoal if colored impurities are present, filter hot, and then cool slowly to induce crystallization.[9][14] Add concentrated HCl to the cooled solution to decrease the solubility of the hydrochloride salt and improve recovery.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (212-216 °C with decomposition). A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure. Spectroscopic data for this compound is available in public databases for comparison.[15]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify characteristic functional group vibrations.

Conclusion

This guide outlines a robust and well-established protocol for the synthesis of this compound. By understanding the causality behind each step—from the critical temperature control during diazotization to the choice of reducing agent—researchers can confidently and safely produce this valuable intermediate. The principles and techniques described herein are foundational in organic synthesis and directly applicable to the development of complex pharmaceutical agents.

References

- 1. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 2. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 3. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchpublish.com [researchpublish.com]

- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 14. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 15. This compound(128231-55-0) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 4-tert-Butylphenylhydrazine Hydrochloride: A Predictive ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Researchers

Abstract

Introduction: The Structural Elucidation Challenge

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 4-tert-Butylphenylhydrazine hydrochloride, NMR provides a detailed fingerprint of its proton and carbon environments. The molecule's structure, featuring a para-substituted aromatic ring with a bulky tert-butyl group and a protonated hydrazine moiety, gives rise to a distinct and predictable set of NMR signals.

The hydrochloride salt form significantly influences the electronic environment, particularly of the hydrazine group and the attached aromatic ring. The -NHNH₃⁺ group acts as an electron-withdrawing group, deshielding adjacent protons and carbons. Understanding these effects is key to an accurate spectral assignment. This guide serves as a practical reference for scientists to predict, interpret, and validate the NMR spectra of this important synthetic building block.

Molecular Structure and NMR Numbering Scheme

To facilitate a clear discussion of the NMR data, the following IUPAC-consistent numbering scheme is adopted for this compound.

Caption: Molecular structure of this compound with NMR numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show four distinct signals. Due to the salt formation and the presence of labile amine protons, the choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are ideal as they slow down proton exchange, allowing for the observation of N-H protons.

Table 1: Predicted ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~ 10.3 | Broad Singlet | 3H | -NH₃⁺ | The three protons on the terminal, positively charged nitrogen (Nβ) are expected to be significantly deshielded and appear as a broad signal due to quadrupolar coupling and exchange. |

| ~ 8.5 | Broad Singlet | 1H | -NH- | The proton on Nα is also deshielded but to a lesser extent than the -NH₃⁺ group. Its broadness is also due to exchange and quadrupolar effects. |

| ~ 7.40 | Doublet (AA'BB') | 2H | H3, H5 (ortho to t-Bu) | These aromatic protons are part of a classic AA'BB' system. They are ortho to the electron-donating tert-butyl group and meta to the electron-withdrawing -NHNH₃⁺ group, appearing upfield relative to H2/H6. |

| ~ 7.15 | Doublet (AA'BB') | 2H | H2, H6 (ortho to Hydrazine) | These protons are ortho to the deshielding hydrazinium group, thus appearing downfield relative to H3/H5. The coupling constant (J) with H3/H5 should be in the typical ortho-coupling range of ~8-9 Hz. |

| 1.25 | Singlet | 9H | -C(CH₃)₃ (H₇, H₈, H₉) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp, strong singlet. This is a characteristic signal for this group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals, corresponding to the six distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~ 148.0 | C4 | The aromatic carbon bearing the tert-butyl group (ipso-carbon) is deshielded due to substitution. Data from 4-tert-butylaniline supports a shift in this region[1]. |

| ~ 145.5 | C1 | The ipso-carbon attached to the electron-withdrawing hydrazinium group is expected to be significantly deshielded. Studies on substituted phenylhydrazines confirm this strong deshielding effect[2][3]. |

| ~ 126.5 | C3, C5 | These carbons, ortho to the tert-butyl group, are shielded relative to the unsubstituted benzene (128.5 ppm) due to the electron-donating nature of the alkyl group. |

| ~ 113.0 | C2, C6 | These carbons, ortho to the hydrazinium group, experience a shielding effect, which is a known phenomenon for nitrogen substituents in certain contexts[2][4]. |

| ~ 34.0 | Cq | The quaternary carbon of the tert-butyl group. Its chemical shift is highly characteristic. |

| ~ 31.5 | C₇, C₈, C₉ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This self-validating system ensures accuracy and reliability.

Workflow Overview:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons[3][5].

-

Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle heating may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

-

-

Instrument Setup & Calibration:

-

The experiment should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H (100 MHz for ¹³C) to ensure adequate signal dispersion.

-

Insert the sample into the magnet.

-

Perform standard locking and shimming procedures using the deuterium signal from DMSO-d₆ to optimize magnetic field homogeneity.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~220 ppm (centered around 100 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans. The quaternary carbons (C1, C4, Cq) have long relaxation times; a longer relaxation delay (5-10s) or a quantitative pulse program may be needed for accurate integration if required.

-

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have established a reliable reference for researchers in the field. The detailed peak assignments, supported by clear scientific rationale, and the validated experimental protocol offer a complete solution for the spectroscopic characterization of this compound, ensuring confidence in its structural integrity for downstream applications in research and development.

References

- 1. 4-tert-Butylaniline(769-92-6) 13C NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-butylphenylhydrazine hydrochloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the compound's structural characteristics, spectral data, reactivity, and established applications, with a particular focus on its role in the Fischer indole synthesis. Furthermore, this guide outlines detailed protocols for its synthesis and analysis, alongside critical safety and handling information. The content is structured to offer not just data, but also expert insights into the practical application of this versatile chemical.

Introduction

This compound is a substituted aromatic hydrazine of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a precursor in the renowned Fischer indole synthesis, a powerful method for constructing the indole nucleus, a privileged scaffold in a multitude of biologically active compounds. The presence of the sterically demanding tert-butyl group on the phenyl ring can impart unique solubility and reactivity characteristics to the molecule and its downstream products, making it a valuable building block in the design of novel therapeutics. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties

The structural and general properties of this compound are summarized in the table below. It is noteworthy that two CAS numbers, 128231-55-0 and 36600-66-5, are often used interchangeably in literature and commercial listings for this compound.

| Property | Value | References |

| IUPAC Name | (4-tert-butylphenyl)hydrazine hydrochloride | [1] |

| Synonyms | 4-(1,1-Dimethylethyl)phenylhydrazine monohydrochloride, (4-tert-Butylphenyl)hydrazine HCl | [2] |

| CAS Number | 128231-55-0, 36600-66-5 | [2][3] |

| Molecular Formula | C₁₀H₁₇ClN₂ | [3] |

| Molecular Weight | 200.71 g/mol | [3] |

| Appearance | White to beige or light brown crystalline powder | [2] |

| Melting Point | 212-216 °C (with decomposition) | [2] |

| Solubility | Soluble in water | [2] |

Spectral Data (Predicted and Representative)

2.2.1. ¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to exhibit the following signals:

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~7.0-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring, likely appearing as two doublets due to para-substitution.

-

Broad signals for -NH- and -NH₃⁺ protons: The exact chemical shift and appearance of these signals will be dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to show the following key resonances:

-

~31 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~34 ppm: The quaternary carbon of the tert-butyl group.

-

~115-150 ppm: Four distinct signals corresponding to the aromatic carbons.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely display characteristic absorption bands:

-

~2600-3200 cm⁻¹ (broad): N-H stretching vibrations of the hydrazinium ion.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~2960 cm⁻¹: C-H stretching of the tert-butyl group.

2.2.4. Mass Spectrometry (MS) (Predicted)

Under electron ionization (EI), the molecular ion of the free base (m/z 164) would be expected. A prominent fragment would likely be the loss of a methyl group (m/z 149) from the tert-butyl substituent, leading to a stable benzylic cation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the hydrazine moiety, making it a cornerstone for the synthesis of nitrogen-containing heterocycles.

The Fischer Indole Synthesis: A Key Application

The most prominent application of this compound is in the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of the phenylhydrazine with an aldehyde or ketone, to yield an indole.[4][5] The bulky tert-butyl group can influence the regioselectivity of the cyclization and the properties of the resulting indole.

The general mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

-

Hydrazone Formation: The initial step is the condensation of 4-tert-butylphenylhydrazine with a carbonyl compound (an aldehyde or a ketone) under mildly acidic conditions to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.

Figure 1: Conceptual workflow of the Fischer Indole Synthesis.

Synthesis and Purification

While several synthetic routes to phenylhydrazines exist, a common laboratory-scale preparation involves the diazotization of the corresponding aniline followed by reduction.

General Synthesis Protocol (Based on Analogue Preparations)

The following is a generalized, two-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Diazotization of 4-tert-Butylaniline

-

Dissolve 4-tert-butylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for several hours at room temperature.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether).

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

References

- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 2. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 3. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 4. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of 4-tert-Butylphenylhydrazine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Substituted phenylhydrazines are foundational reagents in contemporary organic synthesis, serving as critical precursors for a multitude of heterocyclic scaffolds prevalent in pharmaceuticals and agrochemicals.[1] Among these, 4-tert-butylphenylhydrazine hydrochloride holds particular significance due to the influence of the bulky tert-butyl group on its reactivity and steric properties.[2] This technical guide provides an in-depth theoretical framework for understanding the reactivity of this compound, with a specific focus on its application in the Fischer indole synthesis.[1][3] Leveraging computational chemistry, primarily Density Functional Theory (DFT), we will explore the electronic structure, reactive sites, and mechanistic pathways of this versatile reagent. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this compound's behavior and optimize its use in synthetic applications.

Introduction: The Significance of this compound in Synthesis

This compound is an organic compound featuring a hydrazine functional group attached to a phenyl ring substituted with a tert-butyl group.[2] This substitution pattern has a profound impact on the molecule's chemical properties. The tert-butyl group, being sterically demanding, can influence the regioselectivity of reactions and the stability of intermediates.[2] The hydrochloride salt form enhances its solubility in polar solvents, a practical advantage in many reaction setups.[2]

The primary application of this compound lies in its role as a precursor in the synthesis of indole derivatives.[4] The Fischer indole synthesis, a classic and widely utilized method, employs substituted phenylhydrazines to construct the indole core, a privileged scaffold in medicinal chemistry.[1][3][5] Many modern drugs, including the triptan class of antimigraine agents, are synthesized using this reaction.[3][5] Understanding the reactivity of this compound at a molecular level is therefore crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

Theoretical Framework: Probing Reactivity with Computational Chemistry

Modern computational chemistry provides powerful tools to elucidate the intricacies of chemical reactivity. Density Functional Theory (DFT) has emerged as a particularly robust method for predicting molecular properties and reaction mechanisms with a favorable balance of accuracy and computational cost. By applying DFT, we can gain insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound, all of which are key determinants of its reactivity.

Key Computational Parameters for Reactivity Analysis

A theoretical study of this compound's reactivity would typically involve the calculation and analysis of the following parameters:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[6]

-

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: This method allows for the quantification of atomic charges and the analysis of donor-acceptor interactions within the molecule.

-

Reaction Pathway Analysis: This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction mechanism and calculating activation energies.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a cornerstone reaction for this compound. The generally accepted mechanism involves several key steps, each of which can be modeled and analyzed computationally.[3][5]

The reaction commences with the condensation of 4-tert-butylphenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[7] This is followed by tautomerization to an enamine, which then undergoes a[1][1]-sigmatropic rearrangement after protonation.[3] The subsequent steps involve cyclization and the elimination of ammonia to yield the final indole product.[3][7]

Below is a DOT language script that generates a diagram illustrating the key steps of the Fischer Indole Synthesis.

Caption: Key stages of the Fischer Indole Synthesis.

Computational Protocol for Mechanistic Analysis

A robust computational protocol for investigating the Fischer indole synthesis of this compound would involve the following steps:

-

Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform IRC calculations to verify that it connects the correct reactant and product.

-

Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set.

-

Solvation Effects: Since the Fischer indole synthesis is often carried out in a solvent, incorporate solvation effects using a continuum solvation model (e.g., PCM).

Predicted Reactivity of this compound

Based on the principles of computational chemistry and the known reactivity of similar compounds, we can predict the following for this compound:

Electronic Properties and Reactive Sites

The hydrazine moiety (-NH-NH2) is the primary nucleophilic center of the molecule. The lone pair of electrons on the terminal nitrogen atom is expected to be the most reactive site for initial attack on the electrophilic carbonyl carbon of a ketone or aldehyde. The tert-butyl group, being an electron-donating group, will slightly increase the electron density on the phenyl ring and the hydrazine group, potentially enhancing its nucleophilicity compared to unsubstituted phenylhydrazine.

A hypothetical Molecular Electrostatic Potential (MEP) map would likely show a region of high negative potential (red) around the terminal nitrogen atom of the hydrazine group, confirming its nucleophilic character. The hydrogen atoms of the hydrazine group would exhibit positive potential (blue), indicating their electrophilic nature.

Frontier Molecular Orbitals and Reactivity Indices

The HOMO would be predominantly localized on the hydrazine group, particularly the terminal nitrogen, further supporting its role as the primary nucleophilic center. The LUMO would be distributed over the phenyl ring. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

A summary of hypothetical calculated quantum chemical parameters is presented in the table below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity |

Note: These are hypothetical values for illustrative purposes.

Experimental Workflow for Theoretical Reactivity Studies

The following workflow outlines the key steps for conducting a theoretical study on the reactivity of this compound.

Below is a DOT language script that generates a diagram for the experimental workflow.

Caption: Computational workflow for reactivity analysis.

Conclusion

Theoretical studies, particularly those employing DFT, offer a powerful and insightful approach to understanding the reactivity of key synthetic reagents like this compound. By elucidating the electronic structure, identifying reactive sites, and mapping reaction pathways, computational chemistry provides a predictive framework that can guide experimental design, optimize reaction conditions, and accelerate the drug development process. The methodologies and conceptual framework presented in this guide serve as a comprehensive resource for researchers aiming to leverage theoretical insights for practical synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Two Chemically Significant Compounds: A Phenylhydrazine Reagent and a Bioactive Pyrazole Carboxamide Scaffold

An Important Note on the Subject Matter: The initial query presented a potential ambiguity, associating CAS number 128231-55-0 with the chemical name 1-(2-fluorophenyl)-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Our initial investigation has clarified that CAS 128231-55-0 correctly identifies 4-tert-Butylphenylhydrazine monohydrochloride . Due to the distinct nature and applications of these two molecules, this guide will address each compound in a separate, dedicated section to provide a clear and comprehensive technical overview for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Workhorse: 4-tert-Butylphenylhydrazine Monohydrochloride

Introduction

4-tert-Butylphenylhydrazine monohydrochloride, identified by the CAS number 128231-55-0, is an organic salt primarily utilized as a versatile reagent in organic synthesis.[1] Its structure features a hydrazine functional group attached to a phenyl ring bearing a sterically hindering tert-butyl group.[1] This compound is typically a white to off-white crystalline solid, soluble in polar solvents.[1] Its most prominent application lies in its role as a key precursor in the Fischer indole synthesis, a fundamental reaction for constructing the indole core found in numerous pharmaceuticals and natural products.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-Butylphenylhydrazine monohydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 128231-55-0 | |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |

| Molecular Weight | 200.71 g/mol | |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 212-216 °C (decomposes) | [4] |

| Solubility | Soluble in water and alcohols | [1] |

| Storage | Inert atmosphere, room temperature | [4] |

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces indoles from the reaction of an arylhydrazine with an aldehyde or ketone.[3] The choice of 4-tert-butylphenylhydrazine hydrochloride as the starting material allows for the introduction of a tert-butyl group onto the resulting indole ring system, which can be a crucial feature for modulating the biological activity and pharmacokinetic properties of the final product.

The reaction proceeds through several key steps, initiated by the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement. The causality behind the experimental conditions, particularly the use of an acid catalyst, is to facilitate both the initial condensation and the subsequent rearrangement and cyclization steps.

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

The following is a representative protocol for the Fischer indole synthesis using this compound and a suitable ketone, such as acetone, to yield 2,3-dimethyl-6-tert-butylindole. The choice of glacial acetic acid as the solvent and catalyst is common, as it provides the necessary acidic environment for the reaction to proceed efficiently.[6]

Materials:

-

This compound (1 equivalent)

-

Acetone (1.2 equivalents)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 eq) and glacial acetic acid.

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Add acetone (1.2 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water to precipitate the crude product.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expert Insights: The tert-butyl group on the phenylhydrazine can influence the regioselectivity of the cyclization step, which is an important consideration when designing the synthesis of specific indole isomers. The steric bulk of the tert-butyl group can direct the cyclization to the less hindered position.

Spectroscopic Data

The structural elucidation of 4-tert-Butylphenylhydrazine monohydrochloride and its products is confirmed through various spectroscopic techniques. 1H NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[7]

Part 2: The Bioactive Scaffold: 1-(2-fluorophenyl)-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Introduction

General Synthesis of Pyrazole Carboxamides

The synthesis of pyrazole carboxamides typically involves the coupling of a pyrazole carboxylic acid derivative with a suitable amine. This is a robust and versatile synthetic strategy that allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for pyrazole carboxamides.

A common synthetic approach involves the activation of the carboxylic acid with a coupling reagent, such as HATU or EDCI, followed by the addition of the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the final product.

Potential Biological Activity and Mechanism of Action

Given the structural motifs present in 1-(2-fluorophenyl)-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, it is plausible that this molecule is designed to interact with a specific biological target. The pyrazole core, trifluoromethyl group, and the N-substituted piperidine are all features commonly found in compounds targeting G-protein coupled receptors (GPCRs) or enzymes.

For instance, the structurally related pyrazole carboxamides have been identified as potent antagonists of the cannabinoid receptor 1 (CB1).[10] In such cases, the compound would bind to the receptor and block the signaling pathway of endogenous cannabinoids.

Representative Experimental Protocol: In Vitro Biological Evaluation

To assess the biological activity of a novel pyrazole carboxamide, a variety of in vitro assays can be employed. The following is a representative protocol for a competitive radioligand binding assay, which is a common method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor (e.g., CB1 receptor).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand (e.g., [³H]CP-55,940 for CB1)

-

Test compound (1-(2-fluorophenyl)-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide)

-

Assay buffer

-

Scintillation fluid

-

Filter plates and a cell harvester

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the different concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, and then add scintillation fluid to each well.

-

Quantify the amount of bound radioligand by scintillation counting.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Expert Insights: The choice of radioligand and the specific assay conditions are critical for obtaining accurate and reproducible results. It is also important to perform saturation binding experiments to determine the Kd of the radioligand for the receptor before conducting competitive binding assays.

References

- 1. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(128231-55-0) 1H NMR [m.chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 4-tert-butylphenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenylhydrazine hydrochloride is a crucial reagent in synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of indole derivatives and other heterocyclic compounds. As with many hydrazine derivatives, its stability is a critical factor that influences the reproducibility of experimental results, the purity of synthesized products, and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the key factors influencing its degradation, outline potential degradation pathways, and provide field-proven protocols for handling, storage, and stability assessment to ensure the integrity of this vital chemical compound.

Introduction: The Significance of this compound

This compound, a substituted phenylhydrazine, serves as a versatile building block in organic synthesis. The presence of the bulky tert-butyl group at the para position of the phenyl ring enhances its steric properties, which can influence its reactivity and stability.[1] Its hydrochloride salt form improves its solubility in polar solvents like water and alcohols, making it convenient for various reaction setups.[1]

The primary application of this compound lies in the Fischer indole synthesis, a classic and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. The reliability of this synthesis is highly dependent on the purity and stability of the starting hydrazine derivative. Degradation of this compound can lead to the formation of impurities that can complicate reaction workups, reduce yields, and potentially introduce unwanted side products into the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a cornerstone of robust and reproducible drug development.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, light, oxygen, and humidity. Like other phenylhydrazine derivatives, it is susceptible to degradation through oxidation, photodegradation, and thermal decomposition.

Oxidative Degradation

Hydrazine and its derivatives are potent reducing agents and are readily oxidized.[2] The primary pathway for oxidative degradation of this compound is the reaction with atmospheric oxygen. This process can be accelerated by the presence of metal ions, which can catalyze the oxidation.[3][4]

The oxidation of phenylhydrazines can lead to the formation of various products, including phenyldiazene, which can further decompose to generate phenyl radicals and nitrogen gas. These reactive intermediates can then participate in a variety of side reactions, leading to a complex mixture of degradation products.

Mechanism Insight: The tert-butyl group, being an electron-donating group, can increase the electron density on the phenyl ring, potentially making the hydrazine moiety more susceptible to oxidation compared to unsubstituted phenylhydrazine. However, its steric bulk may also offer some degree of kinetic hindrance to the approach of oxidizing agents.

Photodegradation

Phenylhydrazine derivatives are known to be sensitive to light. Exposure to ultraviolet (UV) or even visible light can provide the energy required to initiate degradation reactions.[5] Photodegradation can proceed through various mechanisms, including the formation of radical species, leading to discoloration of the compound (often turning yellow to reddish-brown) and loss of purity.[6]

Thermal Decomposition

While this compound is a solid with a relatively high melting point (around 212-216 °C with decomposition), prolonged exposure to elevated temperatures can lead to thermal decomposition.[7][8] The decomposition of hydrazine derivatives at high temperatures can be complex and may result in the release of hazardous gases, including nitrogen oxides and hydrogen chloride.[9]

Hydrolytic Stability

In its hydrochloride salt form, 4-tert-butylphenylhydrazine is generally stable in acidic aqueous solutions. However, in neutral or basic conditions, the free base can be liberated, which is more susceptible to oxidation. Therefore, maintaining a slightly acidic pH is beneficial for the stability of its aqueous solutions.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is paramount.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on information from various suppliers and safety data sheets:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (typically 2-8 °C) or room temperature (10-25°C) in a dry place.[10] | Minimizes thermal degradation and slows down oxidative processes. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).[10] | Prevents exposure to atmospheric oxygen and moisture. |

| Light | Store in a light-resistant (amber) container or in a dark place. | Protects the compound from photodegradation. |

| Container | Original, tightly sealed container. | Ensures the integrity of the packaging and prevents contamination. |

Safe Handling Procedures

Given the hazardous nature of hydrazine derivatives, the following handling procedures should be strictly followed:

-

Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1][7]

-

Dispensing: When dispensing the solid, avoid creating dust. For transferring solutions, use appropriate techniques for air-sensitive reagents, such as syringes or cannulas under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metal oxides.[2]

Visualization of Key Concepts

Factors Influencing Stability

Caption: Key environmental factors affecting the stability of this compound.

Recommended Storage Workflow

Caption: A workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, it is advisable to perform periodic purity checks or a formal stability study.

Protocol for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting the presence of degradation products. A patent for a method for measuring this compound suggests using pre-column derivatization with benzaldehyde followed by HPLC analysis.[11]

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol and water

-

Benzaldehyde

-

pH 5.0 buffer

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a known volume of diluent (e.g., methanol/water mixture) to prepare a stock solution.

-

Sample Preparation: Prepare a sample solution with a similar concentration to the standard solution.

-

Derivatization: To a known volume of both the standard and sample solutions, add a solution of benzaldehyde in ethanol and a pH 5.0 buffer. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 90 minutes) to form the corresponding hydrazone.[11]

-

HPLC Analysis:

-

Data Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to the derivatized 4-tert-butylphenylhydrazine.

-

Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

-

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

-

Prepare solutions of this compound under each of the stress conditions.

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method (as developed and validated) to quantify the remaining parent compound and detect any degradation products.

Conclusion: Ensuring Integrity and Safety

The chemical integrity of this compound is a critical prerequisite for its successful application in research and development. Its susceptibility to oxidative, photo-, and thermal degradation necessitates a disciplined approach to its storage and handling. By implementing the recommended protocols—storing the compound in a cool, dry, dark environment under an inert atmosphere and utilizing appropriate safety measures during handling—researchers can significantly mitigate the risks of degradation. Furthermore, the implementation of routine purity assessments and, where necessary, forced degradation studies, will provide the empirical data needed to ensure the quality and reliability of this important synthetic reagent, ultimately contributing to the robustness and success of drug discovery and development programs.

References

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. arxada.com [arxada.com]

- 3. scispace.com [scispace.com]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Comprehensive Guide to the Purity Analysis of 4-tert-butylphenylhydrazine Hydrochloride by Stability-Indicating HPLC

Executive Summary

This technical guide provides a robust framework for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-tert-butylphenylhydrazine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount for drug safety and efficacy. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. The methodologies described are grounded in International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigour.

Introduction: The Analyte and the Analytical Imperative

Profile of this compound

This compound is an organic compound essential in various synthetic pathways within the pharmaceutical industry.[1] Its structure, featuring a hydrazine group attached to a tert-butyl-substituted phenyl ring, makes it a versatile building block.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClN₂ | [2] |

| Molecular Weight | 200.71 g/mol | [2][3] |

| Appearance | White to off-white or brown crystalline solid/powder | [1] |

| CAS Number | 128231-55-0 | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

The Critical Role of Purity in Pharmaceutical Development

The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like this compound is not merely a quality metric; it is a fundamental pillar of drug safety. Impurities, whether they arise from the manufacturing process or from degradation over time, can impact the efficacy and safety of the final drug product. Therefore, a reliable analytical method is required to quantify the main component and separate, detect, and quantify all potential impurities.[4]

The Analytical Cornerstone: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high sensitivity, reproducibility, and resolving power.[4][5] For this application, we focus on developing a stability-indicating method (SIAM).

A SIAM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[6] The core principle is that the method must be able to unequivocally separate the analyte from its degradation products, process impurities, and any other potential interfering substances, thereby ensuring the stability data is trustworthy.[6][7]

Caption: The logical flow from the core objective to the analytical outcomes.

Strategic Method Development: A Scientist's Perspective

Developing a robust HPLC method is a systematic process that blends theoretical knowledge with empirical testing. The physicochemical properties of this compound guide our initial choices.

Column and Mobile Phase Selection: The Rationale

The molecule's structure, with its non-polar tert-butyl and phenyl groups, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[5]

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a workhorse for this type of analysis, offering a good balance between resolution and backpressure.

-

Mobile Phase: The mobile phase must be optimized to achieve the "sweet spot" of retention and peak shape.

-

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[6]

-

Aqueous Phase & pH Control: The hydrazine moiety is basic. To ensure consistent protonation and avoid peak tailing, the aqueous phase must be buffered. A pH of around 2.5-3.5 is recommended. This is achieved using a phosphate buffer or by adding an acid like orthophosphoric acid. This low pH suppresses the silanol activity on the silica backbone of the column and ensures the analyte is in a single ionic form.

-

Mode: A gradient elution (where the proportion of organic solvent is increased over time) is generally superior for purity analysis, as it can effectively elute a wide range of impurities with varying polarities and sharpen peaks.[8]

-

Detection Wavelength

The phenyl ring in the molecule provides strong UV absorbance. A preliminary scan of the analyte in the mobile phase diluent using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is essential to determine the wavelength of maximum absorbance (λ-max). This ensures the highest sensitivity for both the main component and any structurally related impurities.

Experimental Protocol: A Validated Workflow

This protocol represents a well-optimized starting point. It is crucial to verify its suitability through the validation process described in Section 6.0.

Equipment and Reagents

-

HPLC system with gradient capability and a UV or PDA detector.

-

Chromatographic data system (CDS).

-

Analytical balance, volumetric flasks, pipettes.

-

Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5µm) or equivalent.

-

Acetonitrile (HPLC grade).

-

Orthophosphoric acid (AR grade).

-

Water (HPLC grade or Milli-Q).

-

This compound reference standard and test sample.

Optimized Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (Verify λ-max) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 |

Preparation of Solutions

-

Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure the detection of low-level impurities (e.g., at the 0.1% level).

Forced Degradation: Establishing Stability-Indicating Power

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[9][10] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[11] The goal is to achieve modest degradation, typically between 5-20%.[9] If the HPLC method can separate all the newly formed degradation peaks from the main analyte peak and from each other, its specificity is proven.

Caption: Workflow for forced degradation studies.

Forced Degradation Experimental Protocols

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent for analysis.[4]

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent for analysis.[4]

-

Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 4 hours. Dilute with diluent for analysis.

-

Thermal Degradation: Expose the solid sample to 80°C in a hot air oven for 24 hours. Dissolve the stressed sample in diluent for analysis.

-

Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[10] Dissolve the stressed sample in diluent for analysis.

A crucial part of this study is assessing the mass balance , which compares the initial assay value with the sum of the assay value and the levels of all degradation products after stress. A good mass balance (typically 95-105%) provides confidence that all major degradants have been detected.[12]

Method Validation: The Hallmark of a Trustworthy Protocol

Once the method is developed and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][13]

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can distinguish the analyte from impurities and degradants. | Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution between analyte and adjacent peaks. |

| Linearity | To show that the results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |

| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at multiple levels (e.g., 80%, 100%, 120%).[14] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[15] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[13][15] |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) are varied. |

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of replicate injections ≤ 1.0%. |

Conclusion: Delivering a Robust and Reliable Analytical Method

This guide has detailed the strategic development and validation of a stability-indicating RP-HPLC method for the purity analysis of this compound. By grounding our experimental choices in the physicochemical properties of the analyte and adhering to the rigorous framework of forced degradation and ICH validation, we create more than just a protocol—we establish a self-validating system. This approach ensures that the method is scientifically sound, fit for its intended purpose, and capable of generating reliable data that underpins the quality, safety, and efficacy of pharmaceutical products.

References

- 1. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 2. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-叔丁基苯肼 单盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. tpcj.org [tpcj.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. scispace.com [scispace.com]

- 11. rjptonline.org [rjptonline.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 15. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-tert-butylphenylhydrazine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylphenylhydrazine hydrochloride (CAS No: 128231-55-0), a key intermediate in various synthetic pathways. In the absence of extensive quantitative solubility data in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates available qualitative data, delves into the physicochemical factors governing solubility, and presents a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility. This guide is designed to empower laboratory professionals to optimize reaction conditions, enhance purification strategies, and develop robust formulations by thoroughly understanding and quantifying the solubility of this compound in various solvent systems.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a crucial building block in organic synthesis, notably in the preparation of indole derivatives through the Fischer indole synthesis.[1] The efficiency of its use in any synthetic or formulation process is fundamentally linked to its solubility in the chosen solvent system. A comprehensive understanding of its solubility profile is paramount for:

-

Reaction Kinetics and Yield Optimization: Ensuring the reactant is fully dissolved is critical for maximizing reaction rates and achieving higher yields.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents for crystallization is directly dependent on solubility data at different temperatures.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

This guide will provide both the theoretical framework and the practical tools necessary to approach the solubility of this compound with scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1][2] |

| Molecular Weight | 200.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Melting Point | 212-216 °C (decomposition) | [3][5] |

| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | [2] |

Factors Influencing the Solubility of this compound

The solubility of an organic salt like this compound is not an intrinsic constant but is influenced by a multifactorial interplay of physical and chemical parameters.[6][7]

The "Like Dissolves Like" Principle: Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility.[6] this compound is a salt, making it an ionic, and therefore highly polar, compound. This inherent polarity suggests a higher affinity for polar solvents.

-

Polar Solvents (e.g., Water, Alcohols): These solvents can effectively solvate the ions of the salt through dipole-ion interactions, leading to higher solubility. Qualitative data confirms that the compound is soluble in water and other polar solvents like alcohols.[3][4]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to stabilize the ions, resulting in poor solubility.

Temperature